![molecular formula C13H18N6O2S B2752681 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1788533-07-2](/img/structure/B2752681.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The synthesis of this specific compound is not detailed in the available literature.Scientific Research Applications
Anticancer Agents
The compound could be used in the development of covalent anticancer agents . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads .
Antifungal Activity
The compound could have potential antifungal activity . The testing of this activity is usually measured in terms of the diameters of the zones of inhibition .
Inhibitory Activity Against Cancer Cell Lines
The compound could exhibit promising inhibitory activity over most of the cancer cell lines . The most remarkable effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Fluorescent Properties
The compound could have excellent fluorescence properties . 1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .
Biological Applications
The compound could have multifarious biological applications . Imidazo [1,2- a ]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Antidepressants
Pyrazoline derivatives have been used in certain antidepressants . Due to the wide range of applications of nitroxides in chemistry, biology and material sciences, rapid access to heterocycles with complex and diverse nitroxides has attracted considerable attention in chemical genetics research .
Antihypertensive Drug Molecules
Pyrazoline derivatives have been used in antihypertensive drug molecules . These compounds are widely applied to clinical practice, such as treating diseases of antitumor, anti-proliferative, anti-inflammatory, anti-angiogenic, nitric oxide carrier, antiviral and antibacterial .
Anti-arrhythmic
Pyrazoline derivatives have been used as anti-arrhythmic . These compounds have good activities in antibacterial, anticancer, anticonvulsant, antidepressant and anti-inflammatory .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to have a broad range of biological activities and can interact with various targets in the body .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole-containing compounds, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
A study on a similar compound, a 1h-imidazo[1,2-b]pyrazole derivative, showed that replacing the indole ring with a 1h-imidazo[1,2-b]pyrazole resulted in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole-containing compounds, it is likely that this compound has multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-10-13(11(2)17(3)16-10)22(20,21)15-6-7-18-8-9-19-12(18)4-5-14-19/h4-5,8-9,15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGEWNFOOIVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
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